
Butanedioic acid, (phosphonooxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, (phosphonooxy)- can be achieved through several methods. One common approach involves the reaction of succinic acid with phosphoric acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the phosphonooxy group.
Industrial Production Methods
In industrial settings, the production of butanedioic acid, (phosphonooxy)- often involves the use of dialkyl phosphonates. The dealkylation of dialkyl phosphonates under acidic conditions, such as with hydrochloric acid, or using the McKenna procedure (a two-step reaction involving bromotrimethylsilane followed by methanolysis), is a widely used method .
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, (phosphonooxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it to lower oxidation state compounds.
Substitution: The phosphonooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonooxy derivatives with additional oxygen atoms, while reduction could produce simpler phosphonooxy compounds.
Scientific Research Applications
Butanedioic acid, (phosphonooxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug precursor.
Industry: It is used in the production of biodegradable polymers and as an additive in various industrial processes
Mechanism of Action
The mechanism by which butanedioic acid, (phosphonooxy)- exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The compound’s phosphonooxy group plays a crucial role in these interactions, as it can form stable complexes with metal ions and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Succinic acid: The parent compound of butanedioic acid, (phosphonooxy)-, with the molecular formula C4H6O4.
Phosphoric acid derivatives: Compounds containing the phosphonooxy group, such as phosphonoacetic acid.
Uniqueness
Butanedioic acid, (phosphonooxy)- is unique due to the presence of both carboxylic acid and phosphonooxy functional groups. This dual functionality allows it to participate in a broader range of chemical reactions compared to its parent compound, succinic acid .
Properties
CAS No. |
5735-83-1 |
|---|---|
Molecular Formula |
C4H7O8P |
Molecular Weight |
214.07 g/mol |
IUPAC Name |
2-phosphonooxybutanedioic acid |
InChI |
InChI=1S/C4H7O8P/c5-3(6)1-2(4(7)8)12-13(9,10)11/h2H,1H2,(H,5,6)(H,7,8)(H2,9,10,11) |
InChI Key |
GWTXMJGSNKSXJW-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)O)OP(=O)(O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


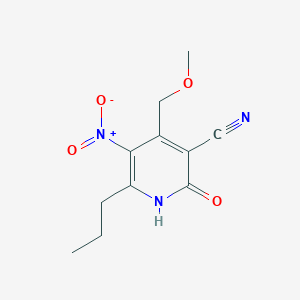
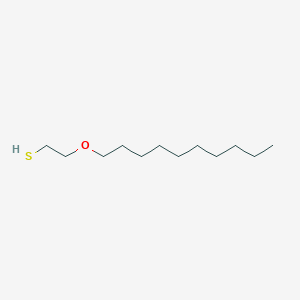
![3-{3-[4-(2-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile](/img/structure/B14731678.png)
![(1S,2R,3S,6R)-3,7,7-trimethylbicyclo[4.1.0]heptan-2-ol](/img/structure/B14731679.png)
![N-[[benzyl-[(5-methylthiophen-2-yl)methyl]carbamoyl]methyl]-4-fluoro-N-tert-butyl-benzamide](/img/structure/B14731684.png)

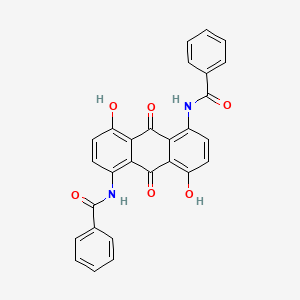
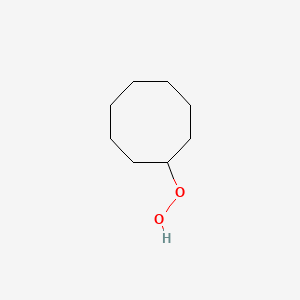
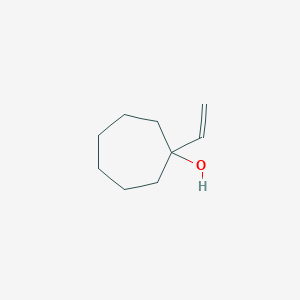
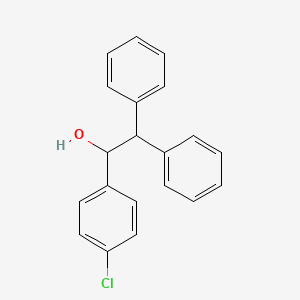
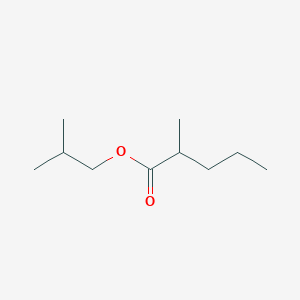

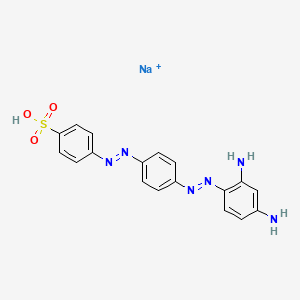
![[(1-Chloro-2,2-diethoxycyclopropyl)sulfanyl]benzene](/img/structure/B14731746.png)
